molecular formula C15H15ClO2S B13628641 1,3-Diphenylpropane-2-sulfonyl chloride

1,3-Diphenylpropane-2-sulfonyl chloride

Cat. No.: B13628641
M. Wt: 294.8 g/mol
InChI Key: PTKRUCHXVXUPMM-UHFFFAOYSA-N
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Description

1,3-Diphenylpropane-2-sulfonyl chloride: is an organic compound characterized by the presence of two phenyl groups attached to a propane backbone, with a sulfonyl chloride functional group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diphenylpropane-2-sulfonyl chloride can be synthesized through the reaction of 1,3-diphenylpropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in oxidative chlorination reactions has been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form thiols or sulfides.

Common Reagents and Conditions:

    Substitution: Reagents like amines (e.g., aniline) under basic conditions (e.g., triethylamine) are commonly used.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Thiols/Sulfides: Produced through reduction reactions.

Scientific Research Applications

1,3-Diphenylpropane-2-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenylpropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    Benzene Sulfonyl Chloride: Similar in reactivity but lacks the additional phenyl group.

    Toluene Sulfonyl Chloride: Contains a methyl group instead of the phenyl groups.

    Methanesulfonyl Chloride: Simpler structure with a single sulfonyl chloride group.

Uniqueness: 1,3-Diphenylpropane-2-sulfonyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting products. This structural feature can enhance the compound’s utility in specific synthetic applications, making it a valuable reagent in organic chemistry .

Properties

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

1,3-diphenylpropane-2-sulfonyl chloride

InChI

InChI=1S/C15H15ClO2S/c16-19(17,18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

PTKRUCHXVXUPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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